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Sodium Monofluorophosphate

Cat. No.: B1209415
CAS No.: 7631-97-2
M. Wt: 143.950 g/mol
InChI Key: BFDWBSRJQZPEEB-UHFFFAOYSA-L
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Description

Historical Context of Fluorophosphate (B79755) Chemistry Discoveries

The study of fluorophosphates began in the early 20th century. karger.com German chemist Willy Lange, at the University of Berlin, first described sodium monofluorophosphate in 1929. wikipedia.orgwikipedia.orgfutureengineers.orgchemeurope.com Lange's initial research involved attempts to prepare the free monofluorophosphoric acid. wikipedia.orgchemeurope.com While these attempts were unsuccessful, they led him to investigate the stability of its esters. wikipedia.orgchemeurope.com In 1932, alongside his student Gerda von Krüger, Lange synthesized several esters of monofluorophosphoric acid, such as diethyl fluorophosphate, and noted their significant toxicity. youtube.comwikipedia.orgmdpi.com

This discovery of the potent biological activity of fluorophosphate esters inadvertently laid the groundwork for future research into highly toxic organophosphorus compounds, including nerve agents like Sarin, which were developed separately by researchers like Gerhard Schrader at IG Farben in Germany in the 1930s. wikipedia.orgwikipedia.orgmdpi.comrsc.org Lange, who later moved to the United States and worked for Procter and Gamble, continued his research. wikipedia.org In 1947, he and Ralph Livingston of the Monsanto Company published on the preparation of free fluorophosphoric acids. wikipedia.orgchemeurope.com The established toxicity of the esters initially hindered the commercial use of the simpler salts due to safety concerns. wikipedia.orgchemeurope.com However, subsequent studies, such as those by Harold Hodge at the University of Rochester in 1950, which were sponsored by the Ozark Chemical Company, investigated the toxicity of this compound and its potential applications. karger.comwikipedia.orgchemeurope.com

Scope and Significance of this compound in Contemporary Inorganic Chemistry

The primary significance of this compound in inorganic chemistry lies in its function as a stable covalent precursor to the fluoride (B91410) ion. Unlike simple fluoride salts, the fluoride in the monofluorophosphate anion (PO₃F²⁻) is covalently bonded to the phosphorus atom, which affects its reactivity. The compound hydrolyzes to release fluoride ions, a process central to its applications. wikipedia.org

The reaction is as follows: PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻ wikipedia.org

This controlled release of fluoride is crucial for its most well-known application: the fluoridation of tooth enamel. wikipedia.org When fluoride ions are present in saliva, they can incorporate into the tooth's hydroxyapatite (B223615) structure to form fluorapatite (B74983) [Ca₅(PO₄)₃F]. wikipedia.orggjphosphate.com Fluorapatite is chemically more resistant to acid attack from bacteria than hydroxyapatite, thereby helping to prevent dental caries. wikipedia.orggjphosphate.com

Beyond its role in oral hygiene products, SMFP is a subject of research in other areas. unilongindustry.com It has been investigated for use in medications for the treatment of osteoporosis, where it is thought to promote the proliferation of bone-forming cells. wikipedia.orgfutureengineers.orgunilongindustry.com Additionally, its properties as a corrosion inhibitor have been explored; for instance, it was found to inhibit the dissolution of lead in drinking water systems. wikipedia.orgchemeurope.com In materials science, fluorophosphate glasses, which are mixtures of metal fluorides and phosphates, are known for their low melting points. wikipedia.org

Fundamental Chemical Characteristics Relevant to Research Paradigms

This compound is a white, crystalline solid that is readily soluble in water but insoluble in organic solvents like ethanol (B145695). ontosight.aichemicalbook.comchembk.com Its stability and reactivity are key to its research applications. The compound is stable at room temperature but can be hydrolyzed by acids or enzymes. chemicalbook.comnih.gov The monofluorophosphate ion is chemically stable in aqueous solutions within a pH range of 2 to 13. nih.gov

Industrial and Laboratory Synthesis Industrially, SMFP is typically produced by reacting sodium fluoride with sodium metaphosphate at a high temperature. wikipedia.orgfutureengineers.org

NaPO₃ + NaF → Na₂PO₃F wikipedia.org

Other preparation methods include treating tetrasodium (B8768297) pyrophosphate or disodium (B8443419) phosphate (B84403) with hydrogen fluoride. wikipedia.orgtiiips.com In a laboratory setting, it can be synthesized by the hydrolysis of difluorophosphate ions using a dilute solution of sodium hydroxide (B78521). wikipedia.orgsmolecule.com

Molecular Structure The monofluorophosphate anion (PO₃F²⁻) is the key structural unit. It consists of a central phosphorus atom tetrahedrally coordinated to three oxygen atoms and one fluorine atom. youtube.comsmolecule.com The anion is isoelectronic with the sulfate (B86663) ion (SO₄²⁻). youtube.com Research into the crystal structure of hydrated forms of this compound, such as Na₂PO₃F·10H₂O, has provided precise measurements of its bond lengths and angles. researchgate.net The P-O bond lengths are typically shorter than the P-F bond. wikipedia.org

Interactive Table of Fundamental Properties

PropertyValueReferences
Chemical Formula Na₂PO₃F nih.govontosight.aifutureengineers.org
Molar Mass 143.95 g/mol nih.gov
Appearance White, odorless crystalline powder/solid nih.govontosight.aifutureengineers.orgchemicalbook.comchembk.com
Melting Point ~625 °C (898 K) futureengineers.orgchembk.comchemicalbook.com
Solubility in Water 42 g/100 mL at 25 °C chembk.comchemicalbook.com
Solubility in Ethanol Insoluble futureengineers.orgchemicalbook.comchembk.com
pH (2% solution) 6.5–8.0 chemicalbook.com
Stability Stable under normal conditions; hydrolyzes in strong acid chemicalbook.comchembk.comchemicalbook.comnih.gov

Interactive Table of Anion Bond Characteristics

BondAverage Length (Å)Average Angle (°)Reference
P–O 1.51- wikipedia.org
P–F 1.58- wikipedia.org
O-P-F -104.8 wikipedia.org
O-P-O -113.7 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula FNa2O3P B1209415 Sodium Monofluorophosphate CAS No. 7631-97-2

Properties

IUPAC Name

disodium;fluoro-dioxido-oxo-λ5-phosphane
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InChI

InChI=1S/FH2O3P.2Na/c1-5(2,3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
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InChI Key

BFDWBSRJQZPEEB-UHFFFAOYSA-L
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Canonical SMILES

[O-]P(=O)([O-])F.[Na+].[Na+]
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Molecular Formula

Na2PFO3, FNa2O3P
Record name Sodium monofluorophosphate
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Related CAS

15181-43-8 (Parent)
Record name Sodium monofluorophosphate
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Record name Sodium monofluorophosphate [USP]
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DSSTOX Substance ID

DTXSID70872554
Record name Disodium monofluorophosphate
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Molecular Weight

143.950 g/mol
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Physical Description

White powder; [Pfaltz and Bauer MSDS]
Record name Sodium monofluorophosphate
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CAS No.

7631-97-2, 10163-15-2
Record name Sodium monofluorophosphate
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Record name Disodium monofluorophosphate
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Record name Fluorophosphoric acid, sodium salt
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Synthetic Methodologies and Industrial Production Routes for Sodium Monofluorophosphate

Industrial Synthesis Pathways

Industrial production of sodium monofluorophosphate is dominated by high-temperature fusion and reaction processes designed for large-scale, cost-effective manufacturing.

NaPO₃ + NaF → Na₂PO₃F wikipedia.org

This reaction essentially involves the scission of a pyrophosphate bond. wikipedia.org The process can be initiated by first reacting phosphoric anhydride (B1165640) (P₄O₁₀) and sodium carbonate (Na₂CO₃) to generate sodium metaphosphate, which is then heated with sodium fluoride (B91410). google.com To manage the reaction rate and prevent material spray from a too-rapid reaction, air cooling can be employed to maintain the temperature between 200°C and 400°C. google.com Sodium hexametaphosphate can also be heated with sodium fluoride to produce this compound. chemicalbook.com

Table 1: Industrial Synthesis via Sodium Metaphosphate and Sodium Fluoride

Reactants Product Process Type Key Conditions Reference
Sodium Metaphosphate (NaPO₃), Sodium Fluoride (NaF)This compound (Na₂PO₃F)Fusion / ScorificationHigh Temperature, Molten State wikipedia.orggoogle.comchempedia.info
Phosphoric Anhydride (P₄O₁₀), Sodium Carbonate (Na₂CO₃), Sodium Fluoride (NaF)This compound (Na₂PO₃F)Two-step FusionInitial reaction to form NaPO₃, followed by fusion with NaF google.com

Alternative industrial syntheses utilize different phosphate (B84403) precursors reacted with hydrogen fluoride (HF). wikipedia.orgtiiips.com this compound can be prepared by treating either tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇) or disodium (B8443419) phosphate (Na₂HPO₄) with hydrogen fluoride. wikipedia.orgwikipedia.orgtiiips.com

Another variation is a gaseous fluoridizing method. google.com This technique involves reacting solid-state precursors, such as trisodium (B8492382) phosphate or disodium phosphate, with a flow of heated hydrogen fluoride gas. google.com Careful control of the reaction time is crucial in this process, as excessive exposure to the hydrogen fluoride stream can lead to subsequent reactions with the newly formed this compound. google.com

Table 2: Synthesis from Phosphate Precursors and Hydrogen Fluoride

Phosphate Precursor Fluorinating Agent Process Description Reference
Tetrasodium Pyrophosphate (Na₄P₂O₇)Hydrogen Fluoride (HF)Treatment of the phosphate salt with HF. wikipedia.orgwikipedia.org
Disodium Phosphate (Na₂HPO₄)Hydrogen Fluoride (HF)Treatment of the phosphate salt with HF. wikipedia.orgwikipedia.org
Solid Trisodium Phosphate or Disodium PhosphateGaseous Hydrogen Fluoride (HF)Reaction is carried out by heating the solid phosphate in a stream of HF gas. google.com

A versatile industrial method begins with more fundamental raw materials: phosphoric acid (H₃PO₄), an alkali, and sodium fluoride. google.comgoogle.com In this process, phosphoric acid is first neutralized with an alkali, such as soda ash (sodium carbonate) or caustic soda (sodium hydroxide), to produce a sodium phosphate polymer. google.comtiiips.com This step involves neutralization followed by drying and polymerization. google.com

The resulting sodium phosphate polymer is then mixed with sodium fluoride. google.com This mixture is subsequently smelted in a heating furnace, where the reaction to form this compound occurs. The final steps involve cooling the molten product, followed by crushing and sieving to obtain the final powdered product. google.com This method is advantageous due to its use of readily available materials and its suitability for continuous production. google.com The mole ratio of sodium to phosphorus is typically controlled at approximately 1:1, and the phosphorus to fluorine ratio is also maintained close to 1:1. google.com

Laboratory-Scale Preparation Techniques

For research purposes or the synthesis of high-purity samples, different methodologies are employed on a laboratory scale.

In a laboratory setting, this compound can be prepared through the controlled hydrolysis of difluorophosphate ions (PO₂F₂⁻). wikipedia.orgwikipedia.org This reaction is typically carried out by treating a solution containing difluorophosphate ions with a dilute solution of sodium hydroxide (B78521). wikipedia.orgfluoride-history.de The hydrolysis results in the substitution of one fluorine atom with a hydroxyl group, which then establishes an equilibrium as the monofluorophosphate salt. The reaction is as follows:

PO₂F₂⁻ + 2 NaOH → Na₂PO₃F + H₂O + F⁻ wikipedia.orgsmolecule.com

This method provides a pathway to this compound from a different fluorinated phosphorus precursor and is particularly useful for smaller-scale preparations where controlled conditions are more easily managed. fluoride-history.de

An alternative laboratory-scale synthesis involves the use of molten urea (B33335) as a reaction medium. wikipedia.orgsmolecule.com In this method, phosphoric acid is reacted with a metal fluoride, such as sodium fluoride, which is dissolved in molten urea. wikipedia.orgsmolecule.com The molten urea serves a dual purpose, acting as both a solvent and a catalyst for the fluorination reaction. smolecule.com This approach allows for higher reaction temperatures under controlled conditions, facilitating the formation of monofluorophosphates. smolecule.com

Optimization of Synthesis Parameters

The industrial production of this compound (Na₂PO₃F) is predominantly achieved through high-temperature fusion processes. The optimization of synthesis parameters is critical for maximizing product yield, ensuring high purity, and minimizing production costs. Key parameters that are meticulously controlled include temperature, pressure, reactant stoichiometry, and the subsequent purification and isolation methods.

Role of Reactant Ratios and Stoichiometry

The stoichiometry of the reactants is a critical factor that directly impacts the purity and yield of this compound. The primary reaction involves a sodium phosphate source and a fluoride source. In the widely used method starting from phosphoric acid and sodium fluoride, the molar ratios of sodium to phosphorus (Na/P) and phosphorus to fluorine (P/F) are carefully controlled.

The ideal stoichiometric reaction is: NaPO₃ + NaF → Na₂PO₃F

To achieve a high-purity product, the molar ratios are kept as close to the stoichiometric ideal as possible. Industrial patents specify precise ratios to optimize the reaction. For example, one process dictates a sodium-to-phosphorus (Na/P) molar ratio of 1:1 ± 0.005 and a phosphorus-to-fluorine (P/F) molar ratio of 1:1 ± 0.005. google.com Another patented process allows for a slightly wider tolerance, with a P/F molar ratio of 1:1 ± 0.02. google.com

Deviations from the optimal stoichiometry can lead to several undesirable outcomes:

Excess Sodium Fluoride: If NaF is present in excess, the final product will be contaminated with unreacted sodium fluoride. This is a common impurity that must be controlled, as specifications for pharmaceutical-grade this compound limit the content of free fluoride ions.

Deficiency of Sodium Fluoride: An insufficient amount of NaF will lead to incomplete conversion of the sodium phosphate precursor, resulting in a lower yield of Na₂PO₃F and a product containing unreacted sodium metaphosphate or other polyphosphates.

Formation of By-products: Incorrect stoichiometry can promote side reactions. For instance, improper reactant balance during fluorination can lead to the formation of sodium difluorophosphate (NaPO₂F₂).

Ensuring the correct reactant ratios is essential for driving the reaction to completion, maximizing the formation of the desired product, and simplifying the subsequent purification process by minimizing the level of impurities that need to be removed.

Table 2: Stoichiometric Ratios in this compound Synthesis

Molar RatioSpecified RangeSignificance
Phosphorus / Fluorine (P/F)1:1 ± 0.005Precise control to minimize unreacted NaF and maximize yield. google.com
Phosphorus / Fluorine (P/F)1:1 ± 0.02A slightly broader, yet still tightly controlled, ratio used in some processes. google.com
Sodium / Phosphorus (Na/P)1:1 ± 0.005Ensures the correct formation of the phosphate backbone prior to fluorination. google.com

Purification and Isolation Methodologies

Following the high-temperature synthesis, the molten product is cooled to a solid mass. The initial isolation step in industrial production involves crushing and sieving this crude solid to obtain a powdered product. google.comgoogle.com This material, however, contains unreacted starting materials and side products, necessitating further purification to meet commercial and pharmaceutical-grade standards. The primary methods for purification are recrystallization and ion exchange chromatography.

Recrystallization

Recrystallization is a common technique used to purify solid compounds. mt.compraxilabs.com For this compound, a specific method involves using a mixed-solvent system. The crude product is dissolved in a heated solvent mixture, typically ethanol (B145695) and water in a 1:3 volume ratio. The principle relies on the difference in solubility between the Na₂PO₃F and the impurities at different temperatures. As the saturated solution is gradually cooled, the pure this compound crystallizes out, while the more soluble impurities, such as unreacted sodium fluoride and other phosphate salts, remain in the solvent. mt.compraxilabs.com The pure crystals are then separated by filtration, washed with a cold solvent to remove any remaining mother liquor, and dried.

Ion Exchange Chromatography

For achieving very high purity (e.g., >99%), ion exchange chromatography is an effective method. This technique separates ions based on their affinity to an ion exchange resin. In this process:

The crude this compound is dissolved in a suitable buffer, such as 0.1M ammonium (B1175870) bicarbonate (NH₄HCO₃).

The solution is passed through a column packed with an anion exchange resin (e.g., Dowex 1-X8).

The monofluorophosphate (PO₃F²⁻) and other impurity anions bind to the resin.

A specific eluent, such as 0.5M ammonium chloride (NH₄Cl) in 0.1M NH₄HCO₃, is used to selectively wash the PO₃F²⁻ ions from the column, leaving other impurities behind.

The collected fraction contains the purified product, often as an ammonium salt, which can then be converted back to the sodium salt via a metathesis (salt exchange) reaction, achieving purities as high as 99.2%.

Analytical methods like ion chromatography are also used to verify the purity of the final product by separating and quantifying Na₂PO₃F from potential impurities like sodium fluoride, acetate, and sulfate (B86663). lcms.czlcms.cz

Fundamental Chemical Reactivity and Mechanistic Investigations of the Monofluorophosphate Ion

Hydrolysis Kinetics and Pathways

The stability of the monofluorophosphate ion in aqueous solution is finite, as it undergoes hydrolysis to produce orthophosphate and fluoride (B91410) ions. wikipedia.org The rate and mechanism of this cleavage are highly dependent on the chemical environment, specifically the concentration of hydronium or hydroxide (B78521) ions, and the presence of specific enzymes.

In acidic solutions, the hydrolysis of sodium monofluorophosphate is accelerated. nih.gov The general mechanism for acid-catalyzed hydrolysis of similar compounds involves the protonation of an electronegative atom, which makes the central atom more electrophilic and susceptible to nucleophilic attack by water. In the case of the monofluorophosphate ion, the process is initiated by the protonation of one of the oxygen atoms or the fluorine atom. Protonation of an oxygen atom increases the electrophilicity of the phosphorus center. This is followed by the nucleophilic attack of a water molecule on the phosphorus atom, forming a pentacoordinate intermediate. Subsequent rearrangement and elimination of a fluoride ion, followed by deprotonation, yields orthophosphoric acid and hydrofluoric acid. The rate of this reaction is dependent on factors such as temperature and the concentration of the acid. nih.gov

Under alkaline conditions, the monofluorophosphate ion is relatively stable but will undergo hydrolysis via nucleophilic attack by a hydroxide ion (OH⁻). wikipedia.orgbath.ac.uk The reaction proceeds as follows:

PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻ wikipedia.org

The kinetics of this reaction have been studied, and rate constants for the hydroxyl ion-dependent pathway have been determined. bath.ac.uk The stability of the anion has been investigated in glycerol-water mixtures across various hydroxyl ion concentrations to quantify the individual rate constants for both water and hydroxyl ion reactions. bath.ac.uk This reaction is significant as it represents the fundamental pathway for the release of fluoride ions in the absence of enzymatic activity.

ConditionReactantsProductsReference
Alkaline SolutionPO₃F²⁻, OH⁻HPO₄²⁻, F⁻ wikipedia.org

The hydrolysis of the P-F bond in monofluorophosphate is significantly accelerated by certain enzymes, particularly phosphatases. oup.comnih.govnih.govresearchgate.net Alkaline phosphatase (APase), for instance, recognizes inorganic monofluorophosphate as a substrate and can increase its hydrolytic conversion to orthophosphate and fluoride ions by a factor of ten billion. oup.com This enzymatic catalysis is effective over a pH range of 7.2 to 9.0 at 30 °C. oup.com

The kinetic parameters of this enzymatic hydrolysis have been characterized. For alkaline phosphatase from human dental plaque, the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) have been determined at different pH values.

Enzyme SourcepHKₘ (mmol/L)Vₘₐₓ (nmol/min/mg protein)Reference
Natural Human Plaque8.01.7741.4 researchgate.net
Natural Human Plaque6.0Not significantly different15.6 researchgate.net

This interactive table presents the kinetic values for the enzyme-catalyzed hydrolysis of monofluorophosphate by human dental plaque enzymes.

This enzymatic cleavage is a critical activation pathway in biological environments, such as the oral cavity, where enzymes from saliva and dental plaque bacteria hydrolyze monofluorophosphate. researchgate.netnih.govresearchgate.net Studies have shown a direct correlation between the ability of saliva samples to hydrolyze monofluorophosphate and their ability to hydrolyze p-nitrophenyl phosphate (B84403), supporting the role of non-specific salivary phosphatases in the reaction. researchgate.net

Reactions with Metal Ions and Salt Formation

This compound interacts with various metal ions in solution, leading to precipitation reactions and the formation of new, often insoluble, compounds.

Monofluorophosphate can form salts with various metal cations. For example, its reaction with silver nitrate (B79036) in an aqueous solution results in the formation of a white precipitate of silver monofluorophosphate, which is soluble in dilute nitric acid and ammonium (B1175870) hydroxide. mubychem.net The ability of the monofluorophosphate ion to precipitate with metal ions is a key aspect of its chemistry. Furthermore, monofluorophosphate salts are used to inhibit the precipitation of dissolved iron and manganese ions in aqueous systems by stabilizing them in a soluble form. google.com

Metal IonReagentPrecipitate FormedCharacteristics of PrecipitateReference
Ag⁺Silver NitrateSilver MonofluorophosphateWhite precipitate, soluble in dilute nitric acid and ammonium hydroxide mubychem.net
Ca²⁺Hydroxyapatite (B223615)Calcium Monofluorophosphate (CaPO₃F)Less water-soluble than CaF₂ nih.gov

This interactive table details the precipitation reactions of the monofluorophosphate ion with different metal ions.

In environments containing high concentrations of calcium ions, such as in the presence of dicalcium phosphate dihydrate (DCPD), monofluorophosphate can react to form insoluble fluoride compounds. google.com These reactions can lead to the formation of calcium fluoride (CaF₂) or fluoroapatite [Ca₅(PO₄)₃F]. nih.govgoogle.com The formation of these insoluble products is a thermodynamically favored, spontaneous reaction. mdpi.com

Specifically, when interacting with hydroxyapatite [Ca₅(PO₄)₃OH], the monofluorophosphate ion can contribute to the formation of fluorapatite (B74983), a compound more resistant to acid attack than hydroxyapatite itself. wikipedia.orgnih.gov Additionally, the formation of amorphous iron phosphate and ferric oxide can occur when phosphate ions react with iron, creating a protective barrier layer. mdpi.comresearchgate.net This process involves the rapid precipitation of these compounds onto a surface. researchgate.net

Ligand Exchange and Coordination Chemistry

The monofluorophosphate anion (PO₃F²⁻) demonstrates considerable versatility as a ligand in coordination chemistry, readily forming stable complexes with a wide array of metal cations. Its behavior is often compared to the sulfate (B86663) anion (SO₄²⁻), with which it is isoelectronic and isosteric, leading to similarities in solubility and reaction behavior. mdpi.comresearchgate.net The PO₃F²⁻ anion typically coordinates to metal centers through its oxygen atoms.

Systematic studies have revealed the formation of numerous monofluorophosphate compounds from aqueous solutions, showcasing its role as a ligand. mdpi.com In these complexes, the monofluorophosphate anion can act as a building unit, linking metal centers to form diverse structural frameworks. The coordination environment of the metal cation is a key determinant of the final structure. For instance, in zinc monofluorophosphate hydrates, zinc cations can exhibit both tetrahedral and octahedral coordination geometries. mdpi.com In one such compound, ZnPO₃F(H₂O)₂.₅, one zinc atom is tetrahedrally coordinated to the oxygen atoms of four different monofluorophosphate tetrahedra, while other zinc atoms are octahedrally coordinated to two monofluorophosphate oxygen atoms and four water molecules. mdpi.com

The monofluorophosphate ligand participates in the formation of complex structures with various metals, including lead, copper, and chromium. In a lead chloromonofluorophosphate hydrate, Pb₂(PO₃F)Cl₂(H₂O), the lead atoms exhibit high coordination numbers of 7 and 9, bonding to monofluorophosphate oxygen atoms, chloride anions, and water molecules to create a three-dimensional framework. mdpi.com Similarly, in ammonium copper monofluorophosphate, the copper cation is in a tetragonally distorted octahedral environment, a characteristic feature driven by the Jahn-Teller effect. mdpi.com

The ability of the monofluorophosphate ion to participate in these varied coordination environments implies a dynamic potential for ligand exchange reactions, where PO₃F²⁻ could displace or be displaced by other ligands, such as water or chloride ions. libretexts.orgchemguide.co.uk Ligand exchange is a fundamental reaction in coordination chemistry where one ligand is substituted for another. libretexts.org While numerous stable monofluorophosphate coordination complexes have been synthesized and characterized, detailed kinetic and mechanistic studies on the ligand exchange reactions involving the PO₃F²⁻ anion itself are not extensively documented in the provided literature. However, the formation of complexes like [Cr(H₂O)₄Cl₂]⁺ from hexaaquachromium(III) in the presence of chloride illustrates the general principle of water ligands being replaced. chemguide.co.uk The existence of mixed-ligand complexes containing monofluorophosphate, water, and chloride strongly suggests that such exchange processes are feasible. mdpi.com

The table below summarizes the coordination environment in several metal-monofluorophosphate complexes.

Compound FormulaMetal IonMetal Coordination NumberCoordinating Ligands
ZnPO₃F(H₂O)₂.₅Zn144 x PO₃F²⁻ (via O)
Zn2, Zn362 x PO₃F²⁻ (via O), 4 x H₂O
Pb₂(PO₃F)Cl₂(H₂O)Pb172 x PO₃F²⁻ (via O), 1 x H₂O, 4 x Cl⁻
Pb295 x PO₃F²⁻ (via O), 2 x Cl⁻
(NH₄)₂M(PO₃F)₂(H₂O)₂ (M=Co, Mg)M64 x PO₃F²⁻ (via O), 2 x H₂O
NH₄Cu₂(H₃O₂)(PO₃F)₂Cu66 x O (from PO₃F²⁻ and H₃O₂⁻)
Ag₂PO₃FAg4, 6PO₃F²⁻ (via O)

Data compiled from multiple sources. mdpi.comacs.org

Redox Chemistry and Electrochemical Behavior of the Monofluorophosphate Anion

The monofluorophosphate anion exhibits notable electrochemical behavior, particularly in the context of corrosion inhibition. This compound (Na₂PO₃F) is utilized as a corrosion inhibitor for steel reinforcement in concrete. researchgate.nettaylorandfrancis.com Its mechanism of action is complex, influencing both anodic and cathodic processes.

Electrochemical studies, such as voltammetry, on steel in a simulated carbonated concrete pore solution (pH 9.5) containing chloride ions have elucidated the dual role of monofluorophosphate. researchgate.net At certain concentrations, the cathodic curves show a decrease in the cathodic current as the monofluorophosphate concentration increases. This cathodic inhibition is attributed to a salt effect, where the increased ionic strength reduces the solubility of oxygen, a key participant in the cathodic reaction of steel corrosion. researchgate.net

Conversely, the anodic polarization curves indicate that at low concentrations, monofluorophosphate acts as an anodic inhibitor, likely by promoting the stability of the passive oxide layer on the steel surface. researchgate.net However, at sufficiently high concentrations in the presence of chloride, it can act as a corrosion accelerator, leading to the depassivation of the steel. This suggests that the protective effect of monofluorophosphate is highly dependent on its concentration relative to aggressive species like chlorides. researchgate.net

Beyond corrosion of metals, the redox chemistry of monofluorophosphate is relevant to biological systems. It has been identified as a selective inhibitor of respiratory sulfate-reducing microorganisms (SRMs). acs.org The inhibition mechanism is multifaceted, involving both the disruption of the central sulfate reduction pathway and the intracellular release of fluoride ions. This inhibitory action implicates monofluorophosphate in key cellular redox reactions. acs.org

The thermal decomposition of monofluorophosphates also involves redox changes. For example, upon heating, silver monofluorophosphate (Ag₂PO₃F) decomposes to release phosphoryl fluoride (POF₃), leaving behind silver phosphate (Ag₃PO₄) and silver pyrophosphate (Ag₄P₂O₇). acs.orgwikipedia.org

The table below summarizes key findings from electrochemical investigations of this compound as a corrosion inhibitor.

ConditionObservationInterpretation
Increasing Na₂PO₃F concentrationDecrease in cathodic currentCathodic inhibitor; attributed to reduced O₂ solubility (salt effect).
Low Na₂PO₃F concentrationAnodic inhibitionAnodic inhibitor; stabilization of the passive oxide layer.
High Na₂PO₃F concentration (with 0.5 M NaCl)Steel depassivation, increased dissolutionCorrosion accelerator; breakdown of the passive layer.

Data based on electrochemical studies in simulated concrete pore solutions. researchgate.net

Theoretical and Computational Chemistry Studies of Sodium Monofluorophosphate

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, especially those based on DFT, are instrumental in understanding the fundamental properties of the PO₃F²⁻ anion. These methods solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to determine the electronic wavefunction and energy of the molecule, from which a wealth of information can be derived.

The electronic structure of the PO₃F²⁻ anion dictates its chemical behavior. The anion possesses a tetrahedral geometry with the phosphorus atom at the center, bonded to three oxygen atoms and one fluorine atom. This arrangement is isoelectronic with the sulfate (B86663) anion (SO₄²⁻). wikipedia.org DFT calculations can provide a detailed picture of the bonding within this anion.

Molecular Orbitals and Charge Distribution: Analysis of the molecular orbitals (MOs) of the PO₃F²⁻ anion reveals the distribution of electrons and the nature of the chemical bonds. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are involved in chemical reactions. Computational methods can predict the energies of these frontier orbitals, which are related to the anion's reactivity.

Furthermore, population analysis methods, such as Mulliken population analysis or Natural Population Analysis (NPA), can be used to calculate the partial atomic charges on each atom. These calculations typically show a significant negative charge on the oxygen and fluorine atoms and a positive charge on the phosphorus atom, reflecting the high electronegativity of the former.

Natural Bond Orbital (NBO) Analysis: A more detailed understanding of the bonding can be achieved through Natural Bond Orbital (NBO) analysis. uni-muenchen.denih.govwikipedia.org NBO theory transforms the complex multielectron wavefunction into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with the intuitive Lewis structure representation of a molecule. For the PO₃F²⁻ anion, NBO analysis would quantify the nature of the P-O and P-F bonds. It would likely reveal significant ionic character in these bonds due to the large electronegativity differences between phosphorus, oxygen, and fluorine. The analysis can also quantify the hybridization of the atomic orbitals involved in bonding. For instance, the phosphorus atom is expected to have sp³ hybridization to form the tetrahedral structure.

A survey of crystal structures containing the PO₃F²⁻ anion has provided experimental bond lengths and angles that can be used to validate computational models. The mean P–O bond length is approximately 1.506 Å, the mean P–F bond length is around 1.578 Å, the mean O–P–O angle is about 113.7°, and the mean O–P–F angle is approximately 104.8°. researchgate.net

ParameterExperimental Mean Value researchgate.net
P–O Bond Length1.506 Å
P–F Bond Length1.578 Å
O–P–O Bond Angle113.7°
O–P–F Bond Angle104.8°

This table presents experimental mean values for the geometric parameters of the PO₃F²⁻ anion, which serve as a benchmark for computational studies.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key experimental technique for identifying and characterizing molecules. Computational chemistry can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netfaccts.decardiff.ac.uk

For the PO₃F²⁻ anion, DFT calculations can be used to compute the harmonic vibrational frequencies. gaussian.com This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies.

The calculated vibrational spectrum for the PO₃F²⁻ anion would show characteristic frequencies for the P-O and P-F stretching and bending modes. The P-O stretching vibrations are typically observed at higher frequencies than the P-F stretching vibration. The bending modes occur at lower frequencies. By comparing the calculated spectrum with the experimental IR and Raman spectra of sodium monofluorophosphate, each vibrational band can be assigned to a specific atomic motion.

Vibrational ModeGeneral Expected Frequency Range (cm⁻¹)
P-O Symmetric Stretch950 - 1100
P-O Asymmetric Stretch1100 - 1200
P-F Stretch700 - 850
O-P-O Bending400 - 600
O-P-F Bending300 - 500

This table provides a general overview of the expected frequency ranges for the fundamental vibrational modes of the PO₃F²⁻ anion, which can be more precisely determined through computational calculations.

Anharmonic corrections can also be included in the calculations to improve the agreement with experimental frequencies, which are inherently anharmonic. researchgate.net

Reaction Mechanism Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the pathways, transition states, and energetics that are often difficult to obtain experimentally.

DFT calculations can be used to map out the potential energy surface for the hydrolysis reaction. This involves identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. For the hydrolysis of the PO₃F²⁻ anion, a likely mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the phosphorus atom.

Computational studies on the hydrolysis of similar organophosphates, such as diisopropyl fluorophosphate (B79755) (DFP), have shown that the reaction can proceed through a pentavalent intermediate, followed by the cleavage of the P-F bond. acs.orgnih.gov A similar approach could be applied to model the hydrolysis of PO₃F²⁻. The transition state for the reaction would be a high-energy structure along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state can be located on the potential energy surface using various computational algorithms.

Reaction ParameterComputational Determination
Activation Energy (Ea) Energy of Transition State - Energy of Reactants
Reaction Enthalpy (ΔH) Energy of Products - Energy of Reactants

This table outlines how key energetic parameters of a reaction are determined from computational calculations of the energies of stationary points on the potential energy surface.

These energetic parameters are crucial for understanding the kinetics of the hydrolysis reaction. According to transition state theory, the rate constant (k) of a reaction is exponentially dependent on the activation energy. Therefore, by calculating the activation energy, computational models can predict the rate of the hydrolysis reaction under different conditions.

For instance, computational studies on the hydrolysis of DFPase have been used to determine the free energy barriers for different reaction pathways, providing insights into the catalytic mechanism. acs.org A similar computational approach for PO₃F²⁻ hydrolysis would allow for the prediction of its stability and reactivity in aqueous environments.

Solid-State Simulations and Material Properties Prediction

In addition to studying the isolated anion, computational methods can also be used to investigate the properties of this compound in the solid state. These simulations can provide valuable information about the crystal structure, stability, and other material properties.

Ab initio molecular dynamics (AIMD) simulations can be employed to study the behavior of Na₂PO₃F at the atomic level. nih.govrsc.orgmdpi.com In an AIMD simulation, the forces on the atoms are calculated on-the-fly using quantum mechanical methods (typically DFT), and the atoms are moved according to these forces. This allows for the simulation of the dynamic behavior of the crystal lattice, including vibrational properties and phase transitions.

Furthermore, solid-state DFT calculations can be used to predict a range of material properties of this compound, such as its electronic band structure, density of states, and optical properties. mdpi.com These calculations can determine whether the material is an insulator, semiconductor, or metal, and can predict its response to light. The mechanical properties, such as the bulk modulus and elastic constants, can also be computed from the total energy calculations of the crystal under strain.

While specific solid-state simulation studies on this compound are not widely available in the literature, the methodologies are well-established and could be applied to gain a deeper understanding of its material properties.

Ab Initio Modeling of Fluorophosphate Cathode Materials

Ab initio calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the intrinsic properties of fluorophosphate cathode materials. researchgate.net These first-principles methods allow for the accurate prediction of crystal structures, electronic configurations, and electrochemical properties without prior experimental data. aip.org

Research on materials such as sodium iron fluorophosphate (Na₂FePO₄F) utilizes DFT to describe their crystal structures and to understand the changes in the electronic and magnetic properties during sodiation and desodiation cycles. researchgate.netaip.org Such calculations can predict atomic positions within the crystal lattice, which is particularly valuable when only lattice parameters are known from experiments. aip.org For instance, in studies of Li₂FePO₄F and Na₂FePO₄F, DFT calculations with the Generalized Gradient Approximation (GGA) and GGA+U methods have been employed to fully relax the crystal structures and determine the atomic coordinates. aip.org

A key aspect of modeling these cathode materials is the calculation of the average open-circuit voltage, which is a critical parameter for battery performance. Theoretical studies on a range of lithium and sodium transition metal fluorophosphates compute these voltages to assess their feasibility as high-voltage cathodes. rsc.orgresearchgate.net Furthermore, these models are used to predict the volume changes that occur during the insertion and extraction of sodium ions. Small volume changes are desirable as they contribute to the mechanical stability and cyclability of the cathode. rsc.org Ab initio studies have shown that for many fluorophosphate materials, the unit cell volume changes are typically small enough to not significantly compromise the mechanical integrity of the electrode. rsc.orgresearchgate.net

Computational models also investigate the thermal stability of these materials and their decomposition products, which can affect the efficiency and reversibility of the battery. rsc.orgresearchgate.net By examining the electronic structure, such as the Partial Density of States (PDOS), researchers can understand how the redistribution of electrons affects the various elements within the compound during electrochemical reactions. aip.org

Calculated Lattice Parameters and Cell Volume for Na₂FePO₄F and Related Compounds. researchgate.netaip.org
CompoundMagnetic Ordera (Å)b (Å)c (Å)Volume (ų)
Na₂FePO₄FAFM5.2313.8811.78854.7
Li₂FePO₄FAFM5.1713.5611.64815.9
NaFePO₄FAFM5.2413.0111.63792.9
LiFePO₄FAFM5.1812.7211.48756.2

Diffusion Pathway Simulations in Crystalline Structures

The rate capability of a battery electrode is largely determined by the mobility of ions within its crystal structure. Diffusion pathway simulations are computational techniques used to map the trajectories of ion movement and to calculate the energy barriers associated with this diffusion.

For sodium-ion battery cathodes like fluorophosphates, understanding the Na⁺ diffusion mechanism is critical. acs.org Ab initio molecular dynamics (AIMD) is a powerful simulation technique used to study the dynamics of sodium ions in the fluorophosphate lattice at various temperatures and states of sodiation. acs.org By calculating atom trajectories, AIMD simulations can determine the diffusivity of sodium and the corresponding activation energies for diffusion. acs.org

Studies on materials like Na₃V₂(PO₄)₂F₃ have used these methods to investigate why, despite having low calculated migration barriers, the experimentally accessible capacity is often limited. acs.org These simulations help to elucidate the source of such discrepancies by providing a detailed picture of sodium mobility. acs.org

Another approach combines computational techniques with experimental methods like high-temperature neutron powder diffraction to visualize sodium ion diffusion paths. nih.govnih.gov In the case of Na₃[Ti₂P₂O₁₀F], this combined approach revealed that sodium ion diffusion follows a specific trajectory through the ab plane of the crystal structure. nih.gov The simulations can be used to create difference Fourier maps, which show the nuclear density distribution of the diffusing ions and indicate intermediate positions in the diffusion pathway. nih.gov

The calculation of migration energy barriers is a key output of these simulations. researchgate.net Techniques such as the nudged elastic band (NEB) method, often used within a DFT framework, can determine the energy profile along a specific diffusion path, identifying the activation energy required for an ion to hop from one site to another. researchgate.net Low activation energies are a key requirement for a high-rate cathode material. mdpi.com For example, computational studies on NaVOPO₄ polymorphs calculated Na-ion activation energies to be in the range of 0.3–0.5 eV, which is typical for sodium-based cathode materials, and predicted diffusion coefficients on the order of 10⁻¹¹ to 10⁻¹² cm²/s. cardiff.ac.uk These theoretical insights provide a quantitative understanding of the electrochemical behavior of fluorophosphate materials. cardiff.ac.uk

Calculated Na-Ion Diffusion Properties in Polyanionic Cathode Materials.
Material SystemComputational MethodKey FindingValue
NaVOPO₄ PolymorphsDFT + MDActivation Energy0.3–0.5 eV cardiff.ac.uk
NaVOPO₄ PolymorphsDFT + MDDiffusion Coefficient10⁻¹¹–10⁻¹² cm²/s cardiff.ac.uk
α-NaFeO₂Classical PotentialsActivation Energy (Local Hop)0.64 eV mdpi.com
Na₃[Ti₂P₂O₁₀F]Neutron Diffraction & Fourier MapsDiffusion Planeab plane nih.gov

Decomposition Pathways and Chemical Stability of Sodium Monofluorophosphate

Thermal Decomposition Mechanisms and Products

The thermal decomposition of sodium monofluorophosphate involves the breakdown of the compound at elevated temperatures. The process and products are dependent on the conditions of decomposition.

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively detailed in publicly available literature, these techniques are fundamental in characterizing the thermal stability of compounds.

Thermogravimetric Analysis (TGA) would measure the change in mass of a sample as a function of temperature. For this compound, a TGA curve would indicate the temperature ranges at which decomposition occurs, observable as distinct mass loss steps. This analysis would help in determining the thermal stability and the stoichiometry of the decomposition reactions.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would reveal endothermic events such as melting and exothermic events related to decomposition or phase transitions. The melting point of this compound is reported to be approximately 625 °C. wikipedia.org

Under conditions of intense heat, such as in a fire, this compound is expected to decompose. The anticipated byproducts of this thermal decomposition include irritating and potentially toxic gases and solid residues. mubychem.com

The primary gaseous and solid byproducts may include:

Hydrogen fluoride (B91410) (HF) : A highly toxic and corrosive gas.

Sodium oxides (e.g., Na₂O) : Solid residues.

Phosphorous compounds : Various oxides of phosphorus (e.g., P₄O₁₀). mubychem.com

The formation of these products is a result of the breakdown of the monofluorophosphate anion (PO₃F²⁻) and the subsequent reaction of its constituents with each other and the surrounding atmosphere.

Hydrolytic Stability under Varying Environmental Conditions

The hydrolytic stability of this compound is of significant interest, particularly in its applications in aqueous formulations. The hydrolysis reaction involves the cleavage of the P-F bond to yield fluoride and orthophosphate ions. nih.govresearchgate.net

The pH of the aqueous environment is a critical factor governing the stability of this compound.

High to Neutral pH : this compound is chemically stable in aqueous solutions with a pH range of 2 to 13. nih.govresearchgate.net In neutral or slightly alkaline environments, the rate of hydrolysis is slow. researchgate.net

Acidic pH : The rate of hydrolysis increases significantly in acidic conditions. At a pH lower than 1.5, the monofluorophosphate ion readily hydrolyzes to form fluoride and orthophosphate ions. nih.govresearchgate.net In the presence of acid, this can lead to the formation of undissociated hydrofluoric acid. nih.govresearchgate.net

The stability of this compound in pharmaceutical tablets is also highly dependent on the pH of the tablet when dissolved in water. A study on various tablet formulations found a direct correlation between the pH of the dissolved tablet and the half-life of the compound. For instance, effervescent tablets, which produced a lower pH (4.4), exhibited a significantly shorter half-life of 4.5 months compared to non-effervescent tablets that produced pH values between 5.2 and 7.4 and had half-lives ranging from 24 to 233 months. researchgate.net

The spontaneous hydrolysis of this compound in bulk form has been shown to follow first-order kinetics. researchgate.nettandfonline.comtandfonline.com The half-life of different preparations has been found to vary, ranging from 35 to 114 months. researchgate.nettandfonline.comtandfonline.com

The following table shows the rate of hydrolysis of a 5 mM this compound solution at various pH levels. tandfonline.com

pHRate of Hydrolysis (micromoles/L/day)
2.491.7 ± 0.31
7.014.3 ± 1.2
9.70.58 ± 0.11

As with most chemical reactions, the rate of hydrolysis of this compound is influenced by temperature. An increase in temperature generally leads to an increased rate of degradation. researchgate.nettandfonline.comtandfonline.com

One study investigated the rate of hydrolysis of a 5 mM this compound solution at a constant pH of 7.0 across various temperatures. The results demonstrated a clear trend of increasing hydrolysis rate with increasing temperature. tandfonline.com

The table below presents the hydrolysis rates of a 5 mM this compound solution at pH 7.0 at different temperatures. tandfonline.com

Temperature (°C)Rate of Hydrolysis (micromoles/L/day)
-206.1 ± 0.1
411.1 ± 0.7
2015.4 ± 0.2
37128 ± 3.1

Interestingly, another study in the context of dental plaque found that the hydrolysis was not significantly slower at 23°C compared to 37°C, suggesting that in complex biological systems, other factors might also play a significant role. researchgate.net

Photochemical and Radiolytic Degradation Studies

The stability of this compound under the influence of light and ionizing radiation is a critical aspect of its chemical profile, particularly concerning its storage and handling in various applications. While specific research focusing exclusively on the photochemical and radiolytic degradation of this compound is limited, an understanding of its potential decomposition pathways can be inferred from studies on analogous inorganic phosphates, organophosphorus compounds, and fluoride salts.

Photochemical Degradation

Photochemical degradation involves the chemical decomposition of a compound initiated by the absorption of photons. For this compound in aqueous solutions, direct photolysis would require the monofluorophosphate anion (PO₃F²⁻) to absorb ultraviolet (UV) or visible light. Inorganic phosphate (B84403) solutions have been shown to undergo photolysis upon exposure to vacuum ultraviolet light, leading to the formation of phosphate radicals.

The primary photochemical process for inorganic phosphate anions in aqueous solution can lead to the photodetachment of an electron, forming phosphate radical anions researchgate.net. A similar mechanism could be postulated for the monofluorophosphate anion.

Key Research Findings:

Formation of Reactive Species: In aqueous solutions, the absorption of UV radiation can also lead to the photolysis of water, generating reactive species such as hydroxyl radicals (•OH). These radicals are highly reactive and can subsequently attack the monofluorophosphate anion.

Analogous Compound Behavior: Studies on the photolysis of organophosphorus pesticides have demonstrated that degradation can proceed through various pathways, including oxidation and cleavage of phosphorus-ester bonds nih.govresearchgate.net. While this compound is an inorganic compound, these studies highlight the susceptibility of the phosphate moiety to photochemical alteration. For instance, the photodegradation of some organophosphates results in the formation of corresponding oxon analogues and various phosphate esters nih.gov.

Hypothetical Photodegradation Pathways:

Direct photolysis of the monofluorophosphate anion could potentially lead to the cleavage of the P-F or P-O bonds.

P-F Bond Cleavage: PO₃F²⁻ + hν → •PO₃⁻ + F•

P-O Bond Cleavage: PO₃F²⁻ + hν → [PO₂F]⁻ + O•⁻

Indirect photolysis, mediated by hydroxyl radicals generated from water, could involve hydrogen abstraction or addition-elimination reactions, although these are less likely for a fully oxidized inorganic anion.

Parameter Condition Proposed Degradation Product(s) Hypothetical Quantum Yield (Φ)
Wavelength254 nmOrthophosphate, Fluoride0.05
Wavelength185 nmPhosphate radical (•PO₃⁻), Fluoride radical (F•)0.12
SensitizerAcetoneOrthophosphate, Fluoride0.08

Note: The quantum yields are hypothetical and serve for illustrative purposes only.

Radiolytic Degradation

Radiolytic degradation is the decomposition of a substance by ionizing radiation, such as gamma rays or electron beams. In aqueous solutions, the primary effect of ionizing radiation is the radiolysis of water, which produces a mixture of highly reactive species, including hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (H•) wikipedia.org.

Key Research Findings:

Reaction with Hydrated Electrons: Hydrated electrons are powerful reducing agents. They are known to react with various inorganic and organic compounds rsc.org. While specific rate constants for the reaction of hydrated electrons with the monofluorophosphate anion are not available, studies on other fluorinated compounds suggest that dissociative electron attachment could be a possible pathway, leading to the cleavage of the P-F bond.

Reaction with Hydroxyl Radicals: Hydroxyl radicals are strong oxidizing agents. Research on the reaction of hydroxyl radicals with alkyl phosphates indicates that they react preferentially by H-abstraction from the alkyl groups nih.govtandfonline.com. In the case of the inorganic monofluorophosphate anion, direct attack by •OH on the phosphate center or the fluoride atom could occur, potentially leading to the formation of phosphate radicals acs.orgresearchgate.netias.ac.innih.gov. The reaction of hydroxyl radicals with inorganic phosphate anions is a known process acs.org.

Radiolysis of Solid Fluoride Salts: Studies on the gamma radiolysis of solid fluoride salt mixtures have shown the production of fluorine gas (F₂) tudelft.nliaea.orgosti.gov. This suggests that direct radiolysis of solid this compound could potentially lead to the formation of elemental fluorine and other phosphorus-containing products.

Hypothetical Radiolytic Degradation Pathways:

The interaction of the primary products of water radiolysis with the monofluorophosphate anion can be represented by the following hypothetical reactions:

Reaction with Hydrated Electron: PO₃F²⁻ + e⁻aq → PO₃²⁻ + F⁻

Reaction with Hydroxyl Radical: PO₃F²⁻ + •OH → HPO₄²⁻ + F• or PO₃F²⁻ + •OH → •PO₃F⁻ + OH⁻

Reaction with Hydrogen Atom: PO₃F²⁻ + H• → HPO₃F⁻

The following table provides hypothetical G-values (molecules formed per 100 eV of absorbed energy) for the potential degradation products of this compound in aqueous solution upon gamma radiolysis. These values are illustrative and based on general principles of radiation chemistry.

Irradiation Condition Primary Radical Species Proposed Degradation Product(s) Hypothetical G-value
Deaerated aqueous solutione⁻aq, •OH, H•Fluoride, Orthophosphate1.5
N₂O-saturated solution•OHOrthophosphate, Fluoride radical2.5
tert-Butanol-containing solutione⁻aq, H•Fluoride, Phosphite0.8

Note: The G-values are hypothetical and intended for illustrative purposes.

Corrosion Inhibition in Industrial Systems

This compound is recognized for its role in mitigating the corrosion of metallic materials, an application of significant industrial importance.

The inhibitory action of this compound on metal surfaces, particularly steel, is attributed to the formation of a protective passive film. The monofluorophosphate anion (PO3F²⁻) is understood to be the active inhibiting species. This process involves the adsorption of these ions onto the metal surface, which leads to the formation of a barrier layer that hinders the electrochemical processes responsible for corrosion.

Research indicates that phosphate-based inhibitors, including SMFP, can react with iron ions generated during the corrosion process to form a stable, protective layer of iron phosphate complexes. This film acts as a physical barrier, impeding the diffusion of aggressive ions, such as chlorides, to the metal surface. It has been reported that this compound and sodium phosphate can form a very protective passive film on the surface of steel reinforcement. researchgate.netresearchgate.net This passivation reduces both the anodic dissolution of the metal and the cathodic reactions.

The inhibition mechanism is believed to involve a competitive adsorption process with corrosive ions like chlorides. nih.gov The presence of phosphate species can lead to their preferential adsorption at potential pitting sites, thereby inhibiting localized corrosion.

InhibitorCorrosion Potential (Ecorr, mV vs. SCE)Corrosion Current Density (icorr, µA/cm²)Environment
This compound (Na2PO3F)-450>0.1Portland mortar + (0.5−0.8%) Cl−
Trisodium (B8492382) Phosphate (Na3PO4)---
Tetrasodium (B8768297) Pyrophosphate (Na4P2O7)---
Table 1: Electrochemical data for various soluble phosphate corrosion inhibitors in a simulated concrete environment. researchgate.net

One of the most prominent applications of this compound as a corrosion inhibitor is in the protection of steel reinforcement (rebar) in concrete structures. researchgate.netdaneshyari.com It can be applied as a migrating corrosion inhibitor, where an aqueous solution is applied to the surface of hardened concrete. researchgate.netdaneshyari.com The inhibitor then diffuses through the concrete's pore network to reach the steel reinforcement.

The effectiveness of SMFP in this application is based on its ability to re-passivate the steel surface that may have been depassivated by carbonation or chloride ingress. The monofluorophosphate ions can react with calcium hydroxide (B78521) present in the concrete to form insoluble compounds like fluorapatite (B74983), which can block pores and reduce the ingress of aggressive species. researchgate.net This reaction also increases the alkalinity in the vicinity of the rebar, further promoting passivation.

However, the effectiveness of SMFP as a migrating inhibitor can be influenced by factors such as the quality of the concrete and the extent of carbonation. Some studies have indicated that the penetration of SMFP into dense, non-carbonated concrete can be limited. researchgate.netaston.ac.uk

Application MethodDescriptionCompound Example
Migrating Corrosion Inhibitor (MCI)Applied to the surface of hardened concrete, diffuses through pores to reach the steel reinforcement.This compound
Admixed Corrosion Inhibitor (ACI)Added to the fresh concrete mix before it sets.Calcium Nitrite
Table 2: Methods of applying corrosion inhibitors in concrete. researchgate.net

This compound has also been identified as an effective corrosion inhibitor in potable water systems, particularly for controlling the dissolution of lead from plumbing components. wikipedia.orggoogle.com When added to drinking water, it can significantly reduce the leaching of lead from pipes and solder into the water supply.

The mechanism in water treatment is similar to that on other metal surfaces, involving the formation of a protective film. In addition to lead, phosphates are used for the control of corrosion of other metals such as copper and iron in water distribution systems. The use of phosphate-based inhibitors is a widely recognized strategy for water utilities to comply with regulations regarding metal concentrations in drinking water.

Catalysis and Reaction Promotion

A thorough review of scientific and technical literature reveals a notable lack of significant research or established applications for this compound as a catalyst or catalyst support in chemical engineering and advanced materials science. While one commercial supplier lists it under a "Catalysts" product category, specific applications or detailed information are not provided.

Based on available information, there is no substantial evidence to suggest that this compound is widely used as a primary catalyst or as a support material for catalysts in industrial or laboratory-scale chemical reactions.

No specific chemical transformations have been identified in the reviewed literature where this compound plays a direct and significant catalytic role. Its primary industrial applications remain in the fields of oral care and corrosion inhibition.

Analytical Methodologies for Monofluorophosphate Species in Complex Chemical Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography offers powerful solutions for separating and quantifying monofluorophosphate from other anions that may be present in a sample. These methods are valued for their specificity and ability to handle complex sample matrices.

Ion Chromatography (IC) for Monofluorophosphate and Fluoride (B91410) Speciation

Ion chromatography (IC) with suppressed conductivity detection is a robust and widely accepted method for the simultaneous determination of monofluorophosphate and fluoride. morressier.compolimi.it This technique has been proposed by the United States Pharmacopeia (USP) to replace older titration-based assays for sodium monofluorophosphate, offering improved specificity and efficiency. lcms.czmorressier.comnih.gov The method allows for the assay of the active ingredient, identification based on retention time, and quantification of the free fluoride impurity in a single chromatographic run. nih.gov

The separation is typically achieved using a high-capacity anion-exchange column. polimi.it For instance, a Dionex IonPac AS18 or a Metrosep A Supp 16 column can effectively separate monofluorophosphate from common anions like fluoride, acetate, and sulfate (B86663). lcms.czmorressier.com A gradient elution using a potassium hydroxide (B78521) eluent is often employed to achieve optimal separation. morressier.com The separated ions are then detected by a conductivity detector after passing through a suppressor, which reduces the background conductivity of the eluent and enhances the signal of the analyte ions.

Method validation studies have demonstrated the high precision and accuracy of IC for this application. Relative standard deviations (RSD) for the monofluorophosphate peak area are typically below 0.14%, with fluoride peak area RSDs below 0.7%. lcms.cz The method shows good linearity over a wide range of concentrations, from 0.2 to 300 µg/mL. morressier.comnih.gov

Table 1: Typical System Suitability Requirements for IC Analysis of this compound (as per USP monograph modernization efforts)

ParameterRequirementTypical Result
Resolution (Monofluorophosphate/Sulfate)Not less than 1.51.84 - 2.04 lcms.czmorressier.com
Resolution (Fluoride/Acetate)Not less than 1.51.88 - 1.94 lcms.cz
Tailing Factor (Monofluorophosphate)Not more than 2.51.02 morressier.com
RSD of Peak Area (Monofluorophosphate, n=6)Not more than 2.0%0.13% - 0.38% lcms.czmorressier.com
RSD of Peak Area (Fluoride, n=6)Not more than 5.0%0.08% - 0.4% lcms.cz

Electrochemical Sensing Methods

Electrochemical methods offer a simple, rapid, and cost-effective alternative for the analysis of monofluorophosphate, often through the determination of its constituent fluoride ion.

Fluoride-Ion-Selective Electrode (F-ISE) Applications in Monofluorophosphate Analysis

The Fluoride-Ion-Selective Electrode (F-ISE) is a potentiometric sensor that is highly specific for fluoride ions (F⁻). tsijournals.com It is a widely used and established method for determining fluoride content in various samples, including those containing this compound. tsijournals.comresearchgate.net The analysis of monofluorophosphate (PO₃F²⁻) using an F-ISE is an indirect method that requires a preliminary acid hydrolysis step to break the P-F bond and liberate the fluoride ion. nih.gov

The total fluoride concentration is determined after hydrolysis, and the free fluoride ion concentration is measured in a separate, unhydrolyzed sample. The monofluorophosphate concentration is then calculated from the difference between these two measurements. To ensure accurate measurements, a Total Ionic Strength Adjustment Buffer (TISAB) is added to all standards and samples. TISAB controls the pH (typically between 5.0 and 5.5) and complexes any interfering ions, such as iron or aluminum, that could bind with fluoride. researchgate.nettsijournals.com The electrode exhibits a Nernstian response to the activity of the fluoride ion, and a calibration curve is generated by plotting the measured potential (in millivolts) against the logarithm of the fluoride concentration. tsijournals.com

Potentiometric and Amperometric Methods

Potentiometry and amperometry are two classes of electroanalytical techniques with potential applications in monofluorophosphate analysis.

Potentiometry involves measuring the potential of an electrochemical cell under conditions of essentially zero current flow. edaq.com The F-ISE is the most prominent example of a potentiometric method applied to monofluorophosphate analysis. A potentiometric titration could also be employed. In this technique, the change in potential is monitored as a titrant is added, with the endpoint being determined by the point of maximum potential change. For instance, after hydrolysis of the monofluorophosphate to fluoride, the resulting fluoride could be titrated with a standard solution of thorium nitrate (B79036), with the potential being monitored using an appropriate electrode system.

Amperometry involves the measurement of electric current resulting from an electrochemical reaction at a constant applied potential. The measured current is directly proportional to the concentration of the electroactive species. While direct amperometric sensors for the monofluorophosphate ion are not commonly described, this technique could theoretically be applied. For example, an amperometric biosensor could be designed based on the inhibition of a specific enzyme by the fluoride released from monofluorophosphate hydrolysis. Such sensors have been developed for other organophosphate compounds.

Spectrophotometric and Titrimetric Methods

Spectrophotometric and titrimetric methods represent classical analytical approaches that can be adapted for the determination of monofluorophosphate.

Spectrophotometric methods often rely on the determination of the orthophosphate produced after acid hydrolysis of the monofluorophosphate ion. A common approach is the formation of a colored molybdophosphovanadate complex, which can be measured spectrophotometrically. researchgate.net This method allows for the determination of free orthophosphate in the presence of monofluorophosphate, followed by the determination of total phosphate (B84403) after hydrolysis, with the monofluorophosphate content calculated by difference. researchgate.net Another spectrophotometric method involves the use of a SPADNS-Zirconyl acid reagent, where the fluoride ion bleaches a pre-formed colored complex; the change in absorbance is proportional to the fluoride concentration. This is typically measured at a wavelength of 570 nm. edaq.com

Titrimetric methods have historically been used for the assay of this compound. One such method involves a precipitation titration where, after hydrolysis, the liberated phosphate is precipitated. The United States Pharmacopeia (USP) previously included titration-based assays which are now being replaced by more specific IC methods. lcms.cznih.gov Another titrimetric approach is the titration of fluoride (after hydrolysis) with thorium nitrate using an indicator like sodium alizarin sulfonate. researchgate.netnih.gov

Table 2: Comparison of Selected Analytical Methods for Monofluorophosphate

MethodPrincipleMeasurementKey AdvantagesKey Disadvantages
Ion Chromatography (IC)Anion-exchange separationDirect quantification of PO₃F²⁻ and F⁻High specificity, simultaneous analysis polimi.itHigher equipment cost
Fluoride-Ion-Selective Electrode (F-ISE)PotentiometryIndirect (measures F⁻ after hydrolysis)Rapid, cost-effective, simple tsijournals.comRequires hydrolysis, susceptible to interferences tsijournals.com
Spectrophotometry (Molybdophosphovanadate)Colorimetric reactionIndirect (measures PO₄³⁻ after hydrolysis)Widely available equipment researchgate.netRequires hydrolysis, potential for color interference
Titrimetry (Thorium Nitrate)Precipitation titrationIndirect (titrates F⁻ after hydrolysis)Low equipment costLess specific, visual endpoint can be subjective researchgate.net

Silver Precipitation and Titration for Monofluorophosphate Quantification

One established method for the analysis of monofluorophosphate involves its precipitation as a silver salt. okstate.edu This approach can be integrated with titration techniques, such as the Volhard method, for quantification. The Volhard method is an indirect or "back" titration procedure used to determine the concentration of anions that precipitate with silver ions. uomus.edu.iqcanterbury.ac.nz

The core principle involves the addition of a known excess of silver nitrate solution to the sample. The monofluorophosphate ions react with the silver ions in an ethanolic solution to form a sparingly soluble precipitate, silver monofluorophosphate (Ag₂PO₃F). okstate.edu

Reaction: 2Ag⁺(aq) + PO₃F²⁻(aq) → Ag₂PO₃F(s)

The unreacted, excess silver ions remaining in the solution are then determined by titrating them with a standardized solution of potassium thiocyanate (KSCN). libretexts.orgyoutube.com A ferric iron (Fe³⁺) salt, typically ferric ammonium (B1175870) sulfate, is used as an indicator. canterbury.ac.nz Once all the excess silver ions have reacted with the thiocyanate to form silver thiocyanate (AgSCN), the first slight excess of thiocyanate reacts with the Fe³⁺ indicator to form a distinct, reddish-colored complex, [Fe(SCN)]²⁺, signaling the endpoint of the titration. uomus.edu.iqscienceready.com.au

By subtracting the amount of silver ions that reacted with the potassium thiocyanate from the total initial amount of silver nitrate added, the amount of silver that reacted with the monofluorophosphate can be precisely calculated. This, in turn, allows for the quantification of the monofluorophosphate in the original sample. youtube.com The procedure is typically carried out in an acidic solution to prevent the precipitation of iron(III) as its hydroxide. libretexts.org

The table below outlines the procedural steps for this analytical method.

Table 1. Procedural Steps for Monofluorophosphate Quantification via Silver Precipitation and Volhard Back-Titration

Step Procedure Purpose
1. Sample Preparation A precisely weighed sample containing this compound is dissolved in an appropriate solvent (e.g., 80% ethanol). okstate.edu To create a homogenous solution for reaction.
2. Precipitation A known excess volume of a standardized silver nitrate (AgNO₃) solution is added to the sample. To precipitate all monofluorophosphate ions as silver monofluorophosphate (Ag₂PO₃F).
3. Indication A small amount of ferric ammonium sulfate (NH₄Fe(SO₄)₂) indicator solution and nitric acid is added. canterbury.ac.nz To provide the Fe³⁺ ions needed for endpoint detection and to maintain an acidic pH.
4. Back-Titration The solution is titrated with a standardized potassium thiocyanate (KSCN) solution. The KSCN reacts with the excess, unreacted Ag⁺ ions.
5. Endpoint Detection The titration is complete upon the first appearance of a stable, reddish-brown color, due to the formation of the [Fe(SCN)]²⁺ complex. scienceready.com.au To determine the amount of excess Ag⁺ ions.

| 6. Calculation | The initial moles of AgNO₃ minus the moles of KSCN used in the titration equals the moles of AgNO₃ that reacted with the monofluorophosphate. This value is used to determine the quantity of monofluorophosphate in the original sample. youtube.com | To quantify the analyte. |

Sample Preparation Techniques for Complex Non-Biological Matrices

Effective sample preparation is a prerequisite for accurate analysis, designed to extract the analyte from the matrix and convert it into a form suitable for measurement.

Microwave-Assisted Digestion for Total Fluoride and Monofluorophosphate Determination

Microwave-assisted digestion is a robust sample preparation technique used to break down complex sample matrices for the determination of total fluoride, which includes fluoride present in the monofluorophosphate ion. The high temperatures and pressures generated by microwave radiation facilitate the hydrolysis of the highly stable covalent bond between phosphorus and fluorine in the monofluorophosphate ion.

A notable advancement in this area is the development of a greener, water-based microwave-assisted digestion (WB-MAD) method. This technique avoids the use of hazardous acids, employing only distilled water as the digestion reagent. researchgate.net During the WB-MAD process, the P-F bond in the PO₃F²⁻ ion is cleaved, quantitatively converting it into free fluoride (F⁻) and orthophosphate ions. rsc.org

The total fluoride content in the resulting digestate can then be determined using analytical methods such as a fluoride-ion-selective electrode (F-ISE) or ion chromatography (IC). researchgate.net The concentration of monofluorophosphate in the original sample is subsequently calculated by subtracting the concentration of free fluoride (measured in an undigested sample) from the total fluoride concentration (measured post-digestion).

Research has been conducted to establish the optimal conditions for this digestion technique to ensure complete hydrolysis of the monofluorophosphate.

Table 2. Optimized Conditions for Water-Based Microwave-Assisted Digestion (WB-MAD)

Parameter Optimal Condition
Digestion Temperature 180 °C
Digestion Time 60 minutes
Sample Amount 0.05 g
Digestion Reagent 10 mL Distilled Water

Data sourced from studies on toothpaste matrices containing this compound. researchgate.net

The effectiveness of the WB-MAD method has been validated through studies demonstrating its high accuracy and precision. The recovery rates achieved with this method are comparable or superior to those obtained with traditional microwave-assisted acid digestion (MAAD) methods.

Table 3. Research Findings on the Accuracy of WB-MAD for Total Fluoride Determination

Analytical Method Digestion Method Accuracy (Recovery %) Precision (RSD %)
F-ISE WB-MAD 97 - 100% ≤0.75%
IC WB-MAD 91 - 104% Not Reported
F-ISE MAAD (Traditional) 71 - 92% Not Reported

Data reflects recovery studies on toothpaste samples. researchgate.netrsc.org

Interactions with Inorganic Substrates and Material Surfaces

Chemical Reactions with Cementitious Materials

When sodium monofluorophosphate is applied to cementitious materials, it interacts with the components of the hydrated cement paste, notably calcium hydroxide (B78521) (portlandite) and calcium silicate hydrates. In the highly alkaline environment of cement paste, the monofluorophosphate ion undergoes hydrolysis. researchgate.net

Hydrolysis of Monofluorophosphate: PO₃F²⁻ + OH⁻ → HPO₄²⁻ + F⁻ wikipedia.org

The resulting phosphate (B84403) and fluoride (B91410) ions then react with the calcium ions present in the cement pore solution and within the solid phases.

The reaction between this compound and the calcium hydroxide in cement paste leads to the formation of several new crystalline and amorphous phases. researchgate.net The primary products identified through techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) are apatite, fluorite, and amorphous products. researchgate.net

Specifically, the phosphate ions react with calcium ions to form a stable apatite structure, often a hydroxyfluoroapatite, which incorporates both hydroxide and fluoride ions. researchgate.net Concurrently, the fluoride ions react with calcium to precipitate fluorite (CaF₂). researchgate.net

The key reactions can be summarized as follows:

Formation of Hydroxyfluoroapatite: 5Ca²⁺ + 3PO₄³⁻ + (OH⁻/F⁻) → Ca₅(PO₄)₃(OH,F)

Formation of Fluorite: Ca²⁺ + 2F⁻ → CaF₂

Studies have quantified the products of the reaction between a 0.3 M this compound solution and calcium oxide (as a proxy for portlandite). The resulting crystalline phases were identified as portlandite, apatite, fluorite, and calcite, with a significant portion (around 63%) being an amorphous phase. researchgate.net

ReactantReaction ProductsAnalytical Techniques Used
This compound and Portlandite (Ca(OH)₂)Hydroxyfluoroapatite (Ca₅(PO₄)₃(OH,F)), Fluorite (CaF₂), Calcite (CaCO₃), Amorphous Calcium PhosphateX-ray Diffraction (XRD), Transmission Electron Microscopy (TEM) researchgate.net

The application of this compound induces significant mineralogical transformations at the surface of cementitious materials. The precipitation of these new phases, such as hydroxyfluoroapatite and fluorite, can fill pores and create a less permeable surface layer. daneshyari.com This alteration of the microstructure is a key aspect of its function as a surface treatment for concrete.

In blast furnace slag cement (BFSC) mortars, for instance, treatment with a this compound solution has been shown to improve the microstructure of carbonated matrices. researchgate.net The formation of apatite-like products is believed to contribute to this improvement. researchgate.net The interaction is not limited to portlandite; the monofluorophosphate and its hydrolysis products can also react with calcium carbonate (CaCO₃) that has formed due to carbonation, potentially leading to the formation of carbonate fluorapatite (B74983). researchgate.net

The transformation of the surface mineralogy can lead to enhanced durability properties, such as improved resistance to frost salt scaling in carbonated BFSC mortars. researchgate.net

Interaction Mechanisms with Metal Oxides and Salts

The interaction of this compound with metal oxides, such as iron oxides and aluminum oxides, is primarily governed by the adsorption of the monofluorophosphate anion or its hydrolysis product, the phosphate anion. The mechanisms are analogous to the well-studied adsorption of phosphate on these surfaces.

The primary interaction mechanisms include:

Ligand Exchange: The phosphate or monofluorophosphate anions can replace surface hydroxyl groups on the metal oxide, forming inner-sphere complexes. This is a key mechanism for the strong binding of phosphates to surfaces like goethite (α-FeOOH) and gibbsite (Al(OH)₃).

Electrostatic Attraction: The surface of metal oxides can be positively or negatively charged depending on the pH of the surrounding solution. Below the point of zero charge (pHₚzc), the surface is positively charged and can attract anions like PO₃F²⁻ and PO₄³⁻. Above the pHₚzc, the surface is negative, leading to electrostatic repulsion.

The adsorption of phosphate on metal oxides is generally favored at acidic to neutral pH and decreases as the pH becomes more alkaline. cdnsciencepub.comresearchgate.net This is due to both the increasing negative charge on the oxide surface and the competition with hydroxide ions for adsorption sites. researchgate.net

Metal OxidePrimary Interaction Mechanism with Phosphate/MonofluorophosphateInfluencing Factors
Iron Oxides (e.g., Goethite)Ligand Exchange (forming inner-sphere complexes) scispace.compH, Ionic Strength, Surface Loading scispace.com
Aluminum Oxides (e.g., Gibbsite)Ligand Exchange, Electrostatic AttractionpH, Presence of competing anions

Surface Adsorption and Interface Chemistry

The adsorption of this compound and its derivatives at the solid-liquid interface is crucial for understanding its behavior on various inorganic substrates. Advanced surface-sensitive techniques provide insights into the nature of the adsorbed species and their bonding with the surface.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy has been effectively used to study the adsorption of phosphate on iron oxides like ferrihydrite. scispace.com Such studies reveal that phosphate forms inner-sphere complexes, specifically nonprotonated, bidentate binuclear species (≡Fe₂PO₄) at pH values of 7.5 and higher. scispace.com At lower pH (4-6), protonated inner-sphere complexes are observed. scispace.com This suggests that the monofluorophosphate ion, upon hydrolysis, would likely follow similar adsorption pathways via its phosphate component.

X-ray Photoelectron Spectroscopy (XPS) can also be used to analyze the surface chemistry after interaction with this compound. For instance, XPS analysis of tooth enamel treated with an acidified monofluorophosphate solution showed a binding energy for fluorine (F 1s) at 685 eV, which is consistent with the formation of both fluorite (CaF₂) and fluorapatite. nih.gov This confirms the chemical transformation occurring at the surface.

The interface chemistry is dynamic and depends on factors such as pH, ionic strength of the solution, and the presence of competing ions. For example, in cementitious systems, the high concentration of calcium and hydroxide ions drives the precipitation reactions, while on more inert surfaces like silica, the interaction might be limited to weaker adsorption forces unless specific reactive sites are present.

Future Research Directions and Emerging Chemical Paradigms for Sodium Monofluorophosphate

Development of Novel Synthetic Routes with Enhanced Efficiency

The future of sodium monofluorophosphate (SMFP) synthesis lies in the development of novel, efficient, and sustainable methods. While traditional synthesis routes are well-established, emerging paradigms in chemical synthesis, such as those inspired by materials science, offer promising avenues for exploration. One such innovative approach could be the use of metal-organic frameworks (MOFs) as precursors or templates. A novel MOF-induced strategy has been successfully employed to prepare hierarchical zeolites, where the MOF serves multiple roles: as a source for the metal, a template for creating porous structures, and a controller of the final product's properties by preventing the formation of undesirable byproducts. nih.gov This strategy highlights the potential for using structured precursors to guide the synthesis of complex inorganic compounds. nih.gov

Future research should focus on the rational design of such precursors and the detailed study of the crystallization processes. This could open up new avenues for the cost-effective and environmentally friendly production of high-purity this compound.

Exploration of New Catalytic Applications

While this compound is primarily known for its role in oral care and other industrial applications, its potential as a catalyst remains largely unexplored. heavenmaterials.comnbinno.comunilongindustry.com The monofluorophosphate anion (PO₃F²⁻) possesses unique electronic and structural properties that could be harnessed in catalysis. Future research should investigate its ability to act as a catalyst in various organic and inorganic reactions.

Given its composition, SMFP could potentially serve as a solid-state catalyst or a precursor for catalytic materials. The presence of both phosphate (B84403) and fluoride (B91410) moieties suggests potential applications in reactions where Lewis acidity or basicity plays a crucial role. For instance, it could be investigated as a catalyst in esterification, transesterification, or condensation reactions.

Furthermore, the interaction of SMFP with metal surfaces is an area of interest. heavenmaterials.com This suggests that it could be used to modify the surface of heterogeneous catalysts, thereby influencing their activity, selectivity, and stability. Research could focus on impregnating metal oxide supports with SMFP to create novel catalytic systems. The development of such applications will require a combination of experimental studies and computational modeling to understand the catalytic mechanisms at a molecular level.

Design of Advanced Materials Incorporating Monofluorophosphate Structures

The incorporation of monofluorophosphate structures into advanced materials is a promising area for future research, extending beyond its current use in dental products. taylorandfrancis.comnih.gov The ability of the monofluorophosphate ion to interact with calcium-containing materials like hydroxyapatite (B223615) provides a foundation for designing new biomaterials. nih.gov

One emerging trend is the development of nano-encapsulated fluoride delivery systems. taylorandfrancis.com Future research could focus on creating novel nanoparticles or microparticles that encapsulate this compound, allowing for controlled and sustained release of the active ion. This could have applications not only in dentistry for long-term caries prevention but also in orthopedics for promoting bone remineralization. nbinno.comtaylorandfrancis.com

Moreover, the unique chemical properties of the monofluorophosphate ion could be exploited in the design of functional materials with tailored properties. For example, incorporating monofluorophosphate into glass or ceramic matrices could enhance their chemical resistance and mechanical properties. heavenmaterials.com Research in this area would involve exploring different methods of incorporation, such as sol-gel synthesis or high-temperature solid-state reactions, and characterizing the resulting materials' structure and performance.

Potential Advanced MaterialKey FeaturePotential Application
Nano-encapsulated SMFPControlled and sustained releaseLong-term dental caries prevention, bone regeneration
Monofluorophosphate-doped BioglassEnhanced bioactivity and fluoride releaseDental fillings, bone grafts
SMFP-modified polymer compositesImproved mechanical strength and wear resistanceOrthopedic implants, dental restoratives

In-depth Mechanistic Studies of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. Future research should employ advanced techniques to elucidate the intricate pathways of these reactions. One powerful methodology for such investigations is Reaction Progress Kinetic Analysis (RPKA). scripps.edunih.gov This approach allows for the rapid determination of the concentration dependencies of reactants by monitoring the reaction progress in situ. scripps.edu

The hydrolysis of this compound, a key process in its function as a fluoride source, is a prime candidate for in-depth mechanistic studies. manchester.ac.uk It is postulated that the acid hydrolysis of SMFP may proceed through various pathways, potentially involving a cyclic intermediate with a trimetaphosphate-like structure. manchester.ac.uk RPKA could be used to deconvolute the different rate processes occurring during hydrolysis under various conditions, providing valuable insights into the reaction mechanism.

Another area of interest is the interaction of SMFP with biological systems. For instance, it has been shown that SMFP can inhibit the synthesis of internal polysaccharides in Streptococcus mutans, a key bacterium in dental caries. nih.gov In-depth mechanistic studies could unravel the specific molecular interactions between the monofluorophosphate ion and the enzymes involved in this process. This knowledge could aid in the design of more effective anti-caries agents.

Advanced Spectroscopic and In-Situ Characterization Techniques

To gain a more profound understanding of the structure, reactivity, and function of this compound, it is essential to employ advanced spectroscopic and in-situ characterization techniques. These methods allow for the real-time monitoring of chemical and physical changes, providing a dynamic picture of the processes involved. mdpi.com

Quantitative ¹⁹F-NMR spectroscopy has already proven to be a simple, fast, and interference-free method for the simultaneous determination of sodium fluoride and this compound in complex matrices like toothpaste. researchgate.net Future research could expand the use of advanced NMR techniques, such as solid-state NMR, to probe the local environment of the fluorine and phosphorus atoms in SMFP and its reaction products.

In-situ techniques such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide valuable information about the electronic structure and chemical state of the elements in SMFP during reactions. mdpi.com These techniques could be particularly useful for studying the interaction of SMFP with surfaces, such as tooth enamel or catalysts. nih.gov

Furthermore, in-situ microscopy techniques, like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), can be used to visualize the morphological changes of materials at the nanoscale during their interaction with SMFP. mdpi.comresearchgate.net This could provide unprecedented insights into processes like the remineralization of tooth enamel or the formation of protective layers on metal surfaces. The application of these advanced characterization techniques will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for new and improved applications.

TechniqueInformation ProvidedPotential Application in SMFP Research
Quantitative ¹⁹F-NMRPrecise quantification of fluoride speciesQuality control of SMFP-containing products, speciation studies
In-situ X-ray Absorption Spectroscopy (XAS)Local atomic structure and oxidation stateStudying the mechanism of SMFP interaction with hydroxyapatite
In-situ X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical statesCharacterizing surface modifications of materials treated with SMFP
In-situ Scanning Tunneling Microscopy (STM)Real-space imaging of surface morphology at the atomic levelVisualizing the initial stages of enamel remineralization

Q & A

Q. What experimental methodologies are recommended for quantifying SMFP hydrolysis products in aqueous solutions?

Hydrolysis of SMFP under acidic conditions is critical for releasing fluoride ions (F⁻). A validated approach involves adding 6.0 mol L⁻¹ HCl to SMFP solutions (e.g., 1.0×10⁻² to 1.0 mol L⁻¹) at a 100 °C hot plate for 30 minutes . Post-hydrolysis, samples are diluted with acetate buffer (pH 5.5) to stabilize fluoride ions for potentiometric analysis using a fluoride ion-selective electrode. This method ensures reproducible quantification of soluble fluoride .

Q. How does SMFP compare to sodium fluoride (NaF) in bioavailability studies for dental applications?

SMFP dissociates into fluoride and phosphate ions in acidic oral environments, while NaF releases fluoride directly. Comparative studies in rat models show SMFP enhances bone thickness more effectively than NaF, likely due to synergistic interactions with phosphate ions in hydroxyapatite formation . Methodologically, in vitro fluoride release assays using simulated saliva (pH 4.5–6.8) and ion chromatography (IC) are recommended to quantify bioavailability differences .

Q. What analytical techniques are USP-compliant for validating SMFP purity in pharmaceutical formulations?

The USP monograph specifies ion chromatography (IC) with conductivity detection for SMFP quantification. System suitability requires baseline separation of SMFP from phosphate and fluoride peaks, validated using a 20 mM sodium phosphate/150 mM NaCl buffer (pH 7.6) . Method qualification must include precision (RSD <2%), accuracy (95–105% recovery), and linearity (R² >0.999) across 50–150% of the target concentration .

Advanced Research Questions

Q. How can researchers resolve contradictory data on SMFP stability in formulations with calcium-based excipients?

SMFP reacts with calcium ions to form insoluble CaFPO₃, reducing bioavailable fluoride. Conflicting stability reports arise from variations in calcium:SMFP molar ratios and pH. To mitigate, pre-formulation studies should use isothermal microcalorimetry (IMC) to assess compatibility at 25–40 °C and pH 5.0–7.0. Stabilizers like sodium citrate (0.1–0.5% w/w) can chelate calcium and improve shelf life .

Q. What experimental designs address SMFP’s dual role as a fluoride source and enzyme inhibitor in biochemical studies?

SMFP inhibits phosphatases by mimicking phosphate groups. To isolate its fluoride contribution, use control experiments with equimolar NaF and SMFP in enzyme assays (e.g., alkaline phosphatase). Fluoride-specific electrodes or fluorescent probes (e.g., lanthanum-alizarin complex) can differentiate free F⁻ from SMFP-derived F⁻. Statistical analysis (ANOVA with post-hoc tests) is critical to confirm significance .

Q. How do environmental factors (pH, temperature) influence SMFP degradation kinetics in aqueous systems?

Degradation follows first-order kinetics, accelerated by low pH (<4.0) and high temperatures (>50 °C). Accelerated stability studies using Arrhenius modeling (e.g., 40–60 °C) predict shelf life under ambient conditions. Hydrolysis products (F⁻, PO₄³⁻) are quantified via IC or colorimetric methods (e.g., molybdenum blue assay) . For ecological risk assessments, OECD Guideline 301B recommends biodegradability testing in simulated wastewater .

Methodological Considerations

Q. What protocols ensure safe handling of SMFP in laboratory settings?

OSHA guidelines mandate PPE (nitrile gloves, safety goggles) and fume hoods for powder handling due to acute inhalation toxicity (LD50: 52 mg/kg in rats). Spills require neutralization with 10% sodium bicarbonate and disposal as hazardous waste (EPA Class D) .

Q. How can researchers optimize SMFP synthesis to minimize byproducts like Na₂PO₃F₂?

High-purity SMFP (≥99%) is synthesized via controlled fluorination of sodium metaphosphate (NaPO₃) with NaF at 300–400 °C. Reaction monitoring using Raman spectroscopy (peak at 745 cm⁻¹ for P–F bond) ensures minimal di-fluorophosphate formation. Post-synthesis purification via recrystallization in ethanol/water (1:3 v/v) removes impurities .

Data Interpretation and Gaps

Q. Why do in vitro and in vivo studies on SMFP’s anti-caries efficacy show variability?

Discrepancies arise from differences in biofilm models (static vs. dynamic) and fluoride dosing regimens. Standardized models like the "Zurich biofilm model" with 8–12 hourly SMFP pulses (0.1% w/v) improve reproducibility. Confounding factors (e.g., salivary flow rates) should be controlled using artificial saliva .

Q. What mechanisms explain SMFP’s dual action as a fluoride donor and phosphate source in remineralization?

SMFP-derived phosphate integrates into hydroxyapatite lattice defects, while fluoride promotes fluorapatite formation. Synchrotron XRD and TEM-EDS mapping of enamel slabs treated with SMFP (1,000 ppm F⁻) reveal co-localized F⁻ and PO₄³⁻ gradients, confirming dual-mode remineralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.